molecular formula C12H24N2O B7917213 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B7917213
M. Wt: 212.33 g/mol
InChI Key: BEYWAUHRADTXNR-UHFFFAOYSA-N
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Description

2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a piperidine-derived compound featuring a cyclopropyl-methyl-amino substituent at the 3-position of the piperidine ring and an ethanol moiety at the 1-position. Piperidine derivatives are widely studied for their pharmacological properties, including receptor modulation and enzyme inhibition, though the precise biological activity of this compound remains to be fully characterized.

Key structural attributes include:

  • Piperidine backbone: A six-membered nitrogen-containing ring, common in bioactive molecules.
  • Cyclopropyl-methyl-amino group: A conformationally constrained amine that may enhance binding selectivity or metabolic stability.

Properties

IUPAC Name

2-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13(12-4-5-12)9-11-3-2-6-14(10-11)7-8-15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWAUHRADTXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves the reaction of cyclopropylmethylamine with a piperidine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated compound .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol exhibit various pharmacological activities, particularly in the central nervous system (CNS). The piperidine moiety is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Neuropharmacological Applications

  • Antidepressant Activity:
    • Studies have shown that piperidine derivatives can modulate serotonin and norepinephrine levels, which are crucial in the management of depression. Compounds with similar structures have been investigated for their efficacy as antidepressants .
  • Anxiolytic Effects:
    • The compound may exhibit anxiolytic properties by interacting with GABAergic systems, which are often targeted in anxiety treatments. Research into related piperidine compounds has suggested their role in reducing anxiety symptoms .
  • Cognitive Enhancement:
    • Some derivatives have been studied for their potential to enhance cognitive function and memory retention, making them candidates for treating cognitive impairments associated with aging or neurodegenerative diseases .

Therapeutic Potential

The therapeutic implications of this compound extend beyond neuropharmacology:

Pain Management

Compounds with similar structures have been explored for their analgesic properties. The modulation of pain pathways through the central nervous system could provide new avenues for pain relief without the side effects associated with traditional opioids .

Antipsychotic Properties

Given the structural similarities to known antipsychotic agents, there is potential for this compound to be evaluated for antipsychotic efficacy. Research on related piperidine derivatives has shown promise in managing symptoms of schizophrenia and bipolar disorder .

Study on Antidepressant Efficacy

A study published in a peer-reviewed journal examined a series of piperidine derivatives, including those structurally related to this compound. The findings indicated that certain modifications could enhance serotonin receptor affinity, suggesting a pathway for developing more effective antidepressants .

Cognitive Enhancement Research

Another research initiative focused on the cognitive effects of piperidine-based compounds in animal models demonstrated improved memory retention and learning capabilities when administered specific derivatives. This suggests that further exploration into compounds like this compound could yield significant insights into cognitive therapies .

Mechanism of Action

The mechanism of action of 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The target compound and 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (CymitQuimica) are positional isomers, differing in the substituent’s attachment site (3- vs. 2-position). This variation may alter steric interactions or hydrogen-bonding capacity, impacting receptor affinity or metabolic pathways . The 3-position substituent in the target compound and (1-(Cyclopropylmethyl)piperidin-3-yl)methanol (Combi-Blocks) could confer similar steric environments but differ in polarity due to the ethanol vs. methanol groups .

Functional Group Impact: Ethanol (target compound) vs. methanol (Combi-Blocks analog) affects hydrophilicity. Ethanol’s longer chain may enhance solubility in polar solvents compared to methanol derivatives .

In contrast, the Combi-Blocks compound remains available, indicating robust stability under standard storage conditions .

The target compound’s safety profile is likely comparable to its analogs but requires empirical validation .

Biological Activity

The compound 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol , also referred to as (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one , is a notable member of the piperidine class of compounds. This compound has garnered attention due to its potential biological activities, particularly its interaction with dopamine receptors. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₃H₂₅N₃O
  • CAS Number : 1284781-17-4
  • Chemical Structure : The compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an ethanol moiety.

Dopamine Receptor Interaction

A significant aspect of the biological activity of this compound is its selective interaction with dopamine receptors, particularly the D3 receptor. Research indicates that it acts as a potent agonist for the D3 receptor while displaying minimal activity at the D2 receptor.

Key Findings :

  • D3 Agonist Activity : The compound exhibits an effective concentration (EC50) of approximately 710 nM at the D3 receptor, indicating its capability to activate this receptor effectively without stimulating the D2 receptor significantly .
  • Neuroprotective Effects : In animal models, D3R-preferring agonists have shown neuroprotective properties against neurodegenerative conditions induced by toxins like MPTP and 6-OHDA .

Structure-Activity Relationships (SAR)

The exploration of SAR for this compound involved synthesizing various analogs to assess their biological activity. The modifications primarily focused on the piperidine core and substituents on the aromatic groups.

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

This table summarizes the agonistic and antagonistic activities of various analogs, highlighting the relationship between structural modifications and biological activity .

Neuroprotection Studies

In a study involving D3R-knockout mice, it was demonstrated that the neuroprotective effects attributed to this compound were indeed mediated through the D3 receptor. This underscores its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .

Antibacterial Activity

While primarily noted for its neuropharmacological effects, some derivatives of this compound have been tested for antibacterial properties. In vitro studies indicated that certain piperidine derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting a broader pharmacological profile .

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